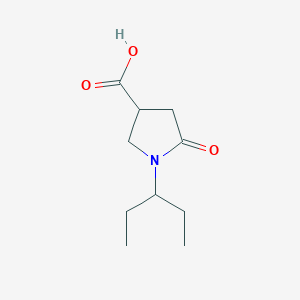
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid, also known as TTAA, is an organic molecule that has been studied for its potential applications in various scientific research areas. It has been found to have a variety of effects on various biological processes, and its structure has been used to synthesize a wide range of compounds. This molecule has been studied for its potential to be used in various in vivo and in vitro experiments, as well as its effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Properties
Synthesis and Toxicity Evaluation
A study by Salionov (2015) focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include derivatives similar to (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid. These compounds exhibited properties like analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. Their acute toxicity was also assessed, indicating that these compounds are low-toxic or practically non-toxic (Salionov, 2015).
Spectroscopic Characterization
Aydin et al. (2010) synthesized and characterized a compound structurally related to this compound, using methods like FT-IR, NMR spectroscopy, and X-ray diffraction. The study highlights the importance of these techniques in understanding the structural and chemical properties of such compounds (Aydin et al., 2010).
Crystal Structure Analysis
Wu et al. (2015) examined the crystal structure of a compound closely related to this compound. This research provides insights into the molecular interactions and stability of such compounds, which are crucial for understanding their behavior in different environments (Wu et al., 2015).
Biological Activity and Applications
Antimicrobial Activity
Mamolo et al. (2003) synthesized derivatives of this compound, showing in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Mamolo et al., 2003).
Potential as Biocides
Shirai et al. (2013) synthesized (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids and assessed their antimicrobial activities. This research indicates that these compounds, including those similar to this compound, could serve as effective biocides, potentially useful in cosmetics and detergents (Shirai et al., 2013).
Aldose Reductase Inhibition
A study by Kučerová-Chlupáčová et al. (2020) revealed that (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the compound , are potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. This suggests potential applications in the treatment of diabetes (Kučerová-Chlupáčová et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWAJRIIRPRMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406608 |
Source


|
| Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855716-78-8 |
Source


|
| Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
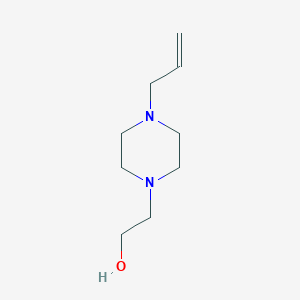

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)
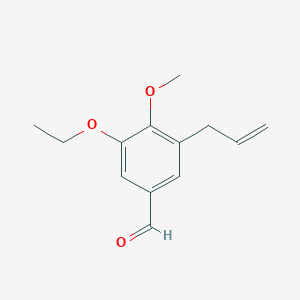
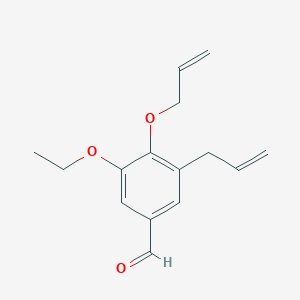
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)
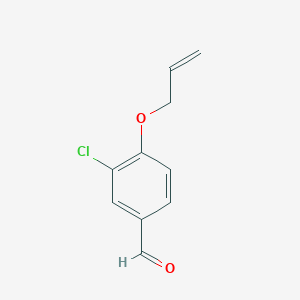
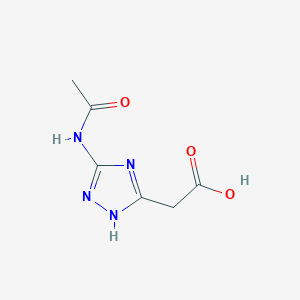



![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
